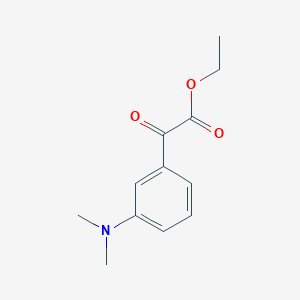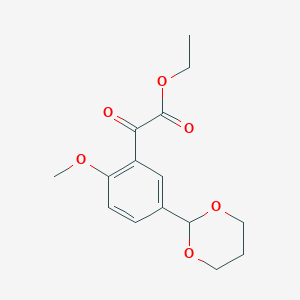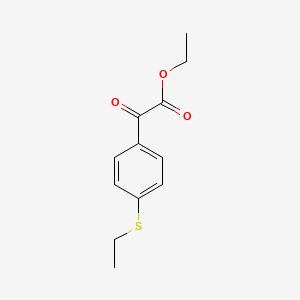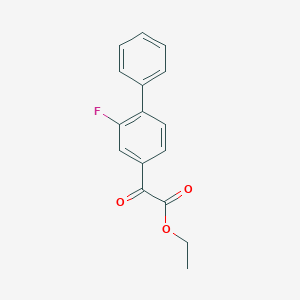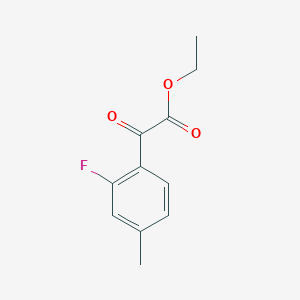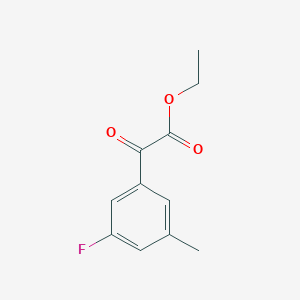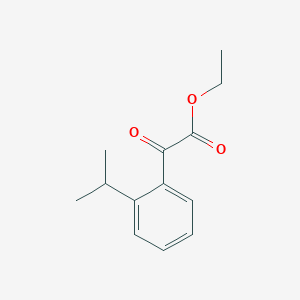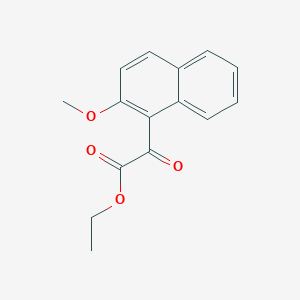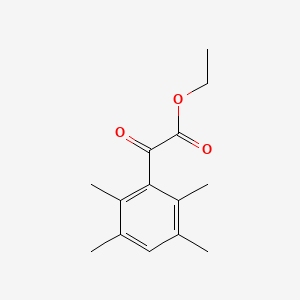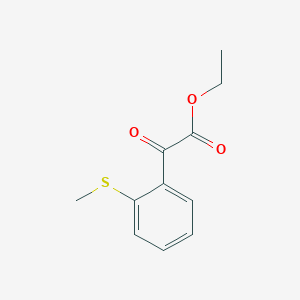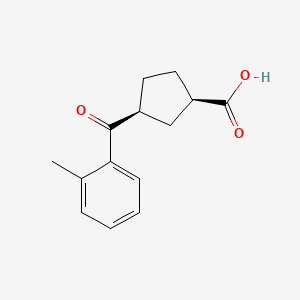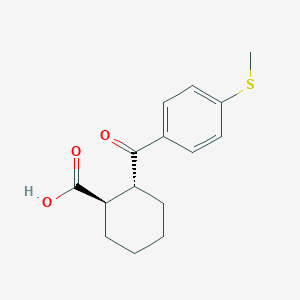
trans-2-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-2-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid: is an organic compound with the molecular formula C15H18O3S and a molecular weight of 278.37 g/mol This compound is characterized by the presence of a thiomethyl group attached to a benzoyl moiety, which is further connected to a cyclohexane ring bearing a carboxylic acid group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid typically involves the following steps:
Formation of the Benzoyl Intermediate: The initial step involves the introduction of a thiomethyl group to the benzoyl ring. This can be achieved through a nucleophilic substitution reaction where a suitable thiol reacts with a benzoyl chloride derivative under basic conditions.
Cyclohexane Ring Formation: The benzoyl intermediate is then subjected to a Friedel-Crafts acylation reaction with cyclohexane. This step requires the presence of a Lewis acid catalyst such as aluminum chloride to facilitate the acylation process.
Carboxylation: The final step involves the introduction of the carboxylic acid group to the cyclohexane ring. This can be achieved through a carboxylation reaction using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This includes precise control of temperature, pressure, and reaction time, as well as the use of efficient purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions:
Oxidation: The thiomethyl group in trans-2-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid can undergo oxidation to form a sulfoxide or sulfone derivative. Common oxidizing agents used for this reaction include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzoyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups. These reactions typically require the presence of strong acids or halogenating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous ether, and ethanol.
Substitution: Nitric acid, sulfuric acid, halogenating agents (e.g., bromine, chlorine), and acetic acid.
Major Products:
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitrated or halogenated benzoyl derivatives.
科学研究应用
Chemistry:
Catalysis: trans-2-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Material Science: The compound’s unique structure makes it a potential candidate for the development of novel materials with specific electronic and optical properties.
Biology and Medicine:
Drug Development: The compound’s ability to undergo various chemical modifications makes it a valuable intermediate in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Biological Probes: It can be used as a probe to study biological processes involving thiol groups and carboxylic acids.
Industry:
Polymer Production: The compound can be used as a monomer or comonomer in the production of specialty polymers with enhanced properties such as increased thermal stability and chemical resistance.
Agriculture: It can be used as an intermediate in the synthesis of agrochemicals such as herbicides and pesticides.
作用机制
The mechanism of action of trans-2-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiomethyl group can form covalent bonds with thiol groups in proteins, leading to the modulation of protein function. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions with various biomolecules, affecting their stability and activity. These interactions can influence cellular processes such as signal transduction, enzyme activity, and gene expression.
相似化合物的比较
- trans-2-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid
- trans-2-Benzoyl-1-cyclohexanecarboxylic acid
- 3-(4-Methylthiobenzoyl)propionic acid
Comparison:
- trans-2-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid is unique due to the presence of the thiomethyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs.
- trans-2-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid lacks the sulfur atom, resulting in different oxidation and reduction behavior.
- trans-2-Benzoyl-1-cyclohexanecarboxylic acid does not have the thiomethyl group, leading to variations in its chemical reactivity and potential applications.
- 3-(4-Methylthiobenzoyl)propionic acid has a different carbon chain length, affecting its physical and chemical properties.
属性
IUPAC Name |
(1R,2R)-2-(4-methylsulfanylbenzoyl)cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3S/c1-19-11-8-6-10(7-9-11)14(16)12-4-2-3-5-13(12)15(17)18/h6-9,12-13H,2-5H2,1H3,(H,17,18)/t12-,13-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASFVDGBQRVYYJW-CHWSQXEVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)C2CCCCC2C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)C(=O)[C@@H]2CCCC[C@H]2C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90641360 |
Source


|
| Record name | (1R,2R)-2-[4-(Methylsulfanyl)benzoyl]cyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
844856-85-5 |
Source


|
| Record name | (1R,2R)-2-[4-(Methylsulfanyl)benzoyl]cyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
